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Compound of Interest

Compound Name: D-[2-13C]Threose

Cat. No.: B584009 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Stable isotope labeling has become an indispensable tool in metabolic research, enabling the

tracing of metabolic pathways and the quantification of metabolite turnover. D-[2-¹³C]Threose, a

four-carbon monosaccharide isotopically labeled at the second carbon position, serves as a

valuable tracer for investigating cellular metabolism. Its incorporation into various metabolic

pathways can provide insights into cellular physiology and disease states. This application note

provides detailed protocols for the detection and quantification of D-[2-¹³C]Threose and its

metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Metabolic Fate of D-Threose
The metabolic pathway of D-threose is not as well-defined as that of more common

monosaccharides like glucose. However, it is known to enter central carbon metabolism. Based

on known metabolic pathways of similar sugars, D-threose can be phosphorylated and

subsequently enter the pentose phosphate pathway or be converted to intermediates of

glycolysis. The ¹³C label from D-[2-¹³C]Threose can be traced through these pathways to

elucidate the metabolic fate of the sugar.
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Caption: Putative metabolic pathway of D-Threose.

Experimental Protocols
Sample Preparation: Extraction of Polar Metabolites
from Mammalian Cells
This protocol describes the extraction of intracellular polar metabolites from adherent

mammalian cells.
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Materials:

6-well plates of cultured mammalian cells

Ice-cold 0.9% NaCl solution

-80°C freezer

Ice-cold extraction solvent: 80% methanol (LC-MS grade) / 20% water (LC-MS grade)

Cell scraper

Microcentrifuge tubes (1.5 mL)

Centrifuge (capable of 16,000 x g and 4°C)

Vacuum concentrator or nitrogen evaporator

Procedure:

Cell Culture: Plate cells in 6-well plates and culture under desired experimental conditions

with D-[2-¹³C]Threose. Aim for 70-80% confluency at the time of extraction.

Washing: Place the culture plate on ice and aspirate the medium. Quickly wash the cells

twice with 1-2 mL of ice-cold 0.9% NaCl solution per well. Aspirate the wash solution

completely after each wash.[1]

Quenching and Extraction: Add 1 mL of ice-cold 80% methanol to each well. Immediately

place the plate in a -80°C freezer for 30 minutes to quench metabolism and precipitate

proteins.

Cell Lysis and Collection: Place the plate back on ice. Scrape the cells thoroughly and

transfer the cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.[1]

Centrifugation: Vortex the tubes for 10 minutes at 4°C. Centrifuge at 16,000 x g for 10

minutes at 4°C to pellet cell debris and precipitated proteins.[1]
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Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to

a new labeled microcentrifuge tube.

Drying: Dry the metabolite extracts using a vacuum concentrator or under a gentle stream of

nitrogen.

Storage: Store the dried extracts at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis
This section outlines a hydrophilic interaction liquid chromatography (HILIC) method coupled

with tandem mass spectrometry for the analysis of D-[2-¹³C]Threose and its metabolites. HILIC

is well-suited for the separation of polar compounds like sugars.[2][3]

Instrumentation:

UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

LC Parameters (Adapted from a general polar metabolite method):

Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent

HILIC column.

Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid

Mobile Phase B: Acetonitrile with 0.1% Acetic Acid

Flow Rate: 0.3 mL/min

Column Temperature: 40°C

Injection Volume: 5 µL

Gradient:
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Time (min) %B

0.0 85

2.0 85

12.0 20

13.0 20

13.1 85

| 18.0 | 85 |

MS Parameters:

Ionization Mode: Negative Electrospray Ionization (ESI-)

Capillary Voltage: 3.0 kV

Source Temperature: 150°C

Desolvation Temperature: 350°C

Scan Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: The following table provides theoretical MRM transitions for D-[2-¹³C]Threose

and some of its potential downstream metabolites. These transitions should be empirically

optimized on the specific mass spectrometer being used. The precursor ion is the [M-H]⁻

adduct.
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Compound
Labeled Precursor
Ion (m/z)

Product Ion (m/z)
Collision Energy
(eV)

D-[2-¹³C]Threose 121.046 89.0 10

D-[2-¹³C]Threose-

phosphate
201.012 97.0 (H₂PO₄⁻) 20

[¹³C₁]-Erythrose-4-

phosphate
201.012 97.0 (H₂PO₄⁻) 20

[¹³C₁]-Sedoheptulose-

7-phosphate
291.039 97.0 (H₂PO₄⁻) 25

[¹³C₁]-Ribose-5-

phosphate
231.018 97.0 (H₂PO₄⁻) 18

Data Presentation
The following tables are examples of how to present quantitative data obtained from the

analysis of D-[2-¹³C]Threose and its metabolites.

Table 1: Relative Abundance of D-[2-¹³C]Threose Metabolites in Different Cell Lines

Metabolite
Cell Line A (Peak
Area)

Cell Line B (Peak
Area)

Cell Line C (Peak
Area)

D-[2-¹³C]Threose 1.25E+07 9.87E+06 1.53E+07

D-[2-¹³C]Threose-

phosphate
8.34E+05 5.12E+05 1.02E+06

[¹³C₁]-Erythrose-4-

phosphate
4.56E+04 2.89E+04 5.98E+04

[¹³C₁]-Sedoheptulose-

7-phosphate
1.23E+04 7.89E+03 1.65E+04

[¹³C₁]-Ribose-5-

phosphate
6.78E+04 4.32E+04 8.99E+04
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Table 2: Absolute Quantification of D-[2-¹³C]Threose Metabolites (Example Data)

Metabolite Concentration (µM) in Cell Line A

D-[2-¹³C]Threose 55.2

D-[2-¹³C]Threose-phosphate 3.8

[¹³C₁]-Erythrose-4-phosphate 0.21

[¹³C₁]-Sedoheptulose-7-phosphate 0.06

[¹³C₁]-Ribose-5-phosphate 0.31
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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